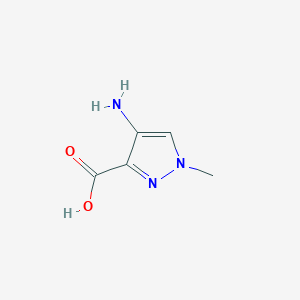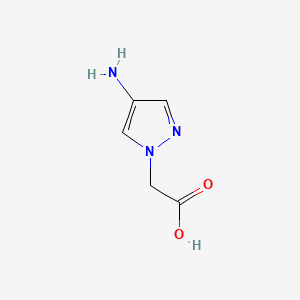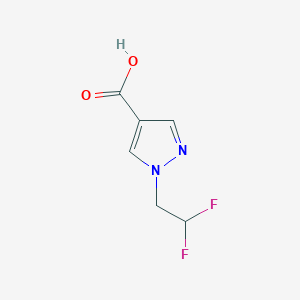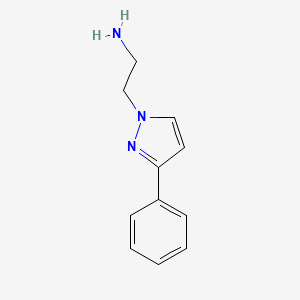
4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
“4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative with the CAS Number: 1006457-27-7 . It has a molecular weight of 233.06 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Synthesis Applications
Modified Synthesis of Pyrazolo[4,3‐d]pyrimidin‐7‐ones
- Bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid at the 4-position led to various derivatives under microwave irradiation, providing an efficient method for synthesizing pyrazolo[4,3‐d]pyrimidin‐7‐ones (Khan et al., 2005).
Functionalization of 1H-Pyrazole-3-Carboxylic Acid
- The conversion of 1H-pyrazole-3-carboxylic acid into various functionalized compounds demonstrated diverse synthetic applications of similar pyrazole carboxylic acids (Yıldırım et al., 2005).
Structural and Spectral Analysis
Crystal Structures of Mononuclear Coordination Complexes
- Pyrazole-dicarboxylate acid derivatives were synthesized and used to study their coordination and crystallization with various metals, contributing to the understanding of the structural aspects of these compounds (Radi et al., 2015).
Structural Investigations of Pyrazole Carboxylic Acids
- Combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives provided insights into their molecular structures and electronic properties (Viveka et al., 2016).
Electrosynthesis
- Electrosynthesis of 4-Bromosubstituted Pyrazole Derivatives
- Bromination of initial pyrazoles to form 4-bromosubstituted derivatives showcased a method of electrosynthesis, emphasizing the importance of substituents in the pyrazole ring (Lyalin et al., 2010).
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Pyrazole derivatives are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Some pyrazole derivatives have been reported to inhibit oxidative phosphorylation .
Action Environment
The stability and reactivity of pyrazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Análisis Bioquímico
Biochemical Properties
4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with liver alcohol dehydrogenase, inhibiting its activity and thereby affecting the metabolism of alcohols in the liver . Additionally, this compound has been shown to interact with other enzymes involved in metabolic pathways, potentially altering their activity and influencing overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, in hepatocytes, the compound can alter the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to process and eliminate toxins . Moreover, it affects cellular metabolism by inhibiting enzymes critical for metabolic pathways, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of liver alcohol dehydrogenase, inhibiting its catalytic activity and preventing the conversion of alcohols to aldehydes . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as liver alcohol dehydrogenase . By inhibiting this enzyme, the compound affects the metabolism of alcohols and other substrates processed by this enzyme. Additionally, it may interact with other enzymes and cofactors involved in related metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the liver, where it exerts its inhibitory effects on liver alcohol dehydrogenase. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as liver alcohol dehydrogenase . Its activity may be influenced by post-translational modifications or targeting signals that direct it to specific cellular compartments or organelles. Understanding its subcellular localization helps elucidate its mechanism of action and potential effects on cellular function.
Propiedades
IUPAC Name |
4-bromo-2-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCXHKFQTVHNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)

![methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B3070832.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)
![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)


